![molecular formula C17H20N2O4S B14800088 4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with dimethyl and carboxamide groups, as well as a benzylideneamino group with three methoxy substituents on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide typically involves the condensation of 4,5-dimethyl-3-thiophenecarboxamide with 3,4,5-trimethoxybenzaldehyde. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the Schiff base linkage (C=N). The reaction can be performed using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the Schiff base linkage and the thiophene ring contributes to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
4,5-dimethyl-2-[(3,4,5-trimethoxybenzylidene)amino]-3-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxybenzylidene group enhances its potential for biological activity, while the thiophene ring provides stability and electronic properties.
属性
分子式 |
C17H20N2O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(18)20)19-8-11-6-12(21-3)15(23-5)13(7-11)22-4/h6-8H,1-5H3,(H2,18,20)/b19-8+ |
InChI 键 |
OUTFLHZKMAJHTD-UFWORHAWSA-N |
手性 SMILES |
CC1=C(SC(=C1C(=O)N)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)N)N=CC2=CC(=C(C(=C2)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
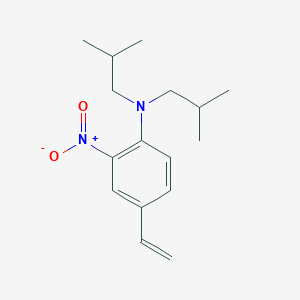
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)
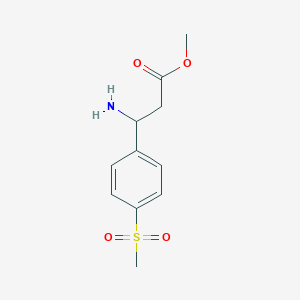
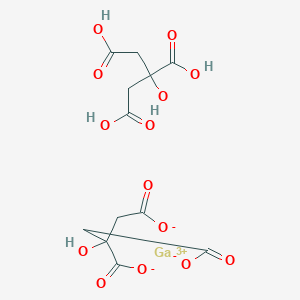
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

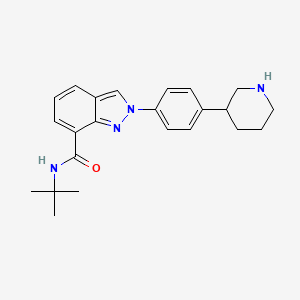
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
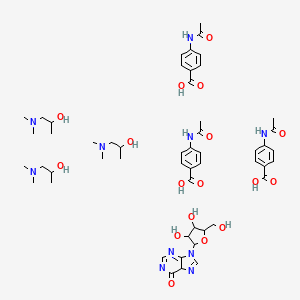
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
